molecular formula C10H9N3O2 B185003 2-Methyl-6-nitroquinolin-4-amine CAS No. 99185-71-4

2-Methyl-6-nitroquinolin-4-amine

Cat. No. B185003
CAS RN: 99185-71-4
M. Wt: 203.2 g/mol
InChI Key: BJGZNGVTLAUJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-6-nitroquinolin-4-amine” is a chemical compound with the molecular formula C10H9N3O2. It is a product that is intended for research use only and not for human or veterinary use. The compound contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 nitro group (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-nitroquinolin-4-amine” consists of a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 nitro group (aromatic), and 1 Pyridine .

Scientific Research Applications

Pharmacology

2-Methyl-6-nitroquinolin-4-amine: is a quinoline derivative, and quinoline itself is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their broad spectrum of pharmacological activities. They have been studied for their potential as anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis agents . The nitro group in 2-Methyl-6-nitroquinolin-4-amine could be a critical functional group that may be modified or interact with biological targets, enhancing the compound’s pharmacological profile.

Material Science

In material science, compounds like 2-Methyl-6-nitroquinolin-4-amine can be used in the development of new materials with specific properties. Materials informatics, which utilizes computational tools and data science, can accelerate the discovery of materials with desired properties by analyzing data from material structures and compositions . This compound could potentially be used as a precursor or a dopant to alter the electronic or optical properties of materials.

Chemical Synthesis

2-Methyl-6-nitroquinolin-4-amine: serves as a building block in chemical synthesis. It can be used to synthesize various quinoline derivatives, which are important in medicinal chemistry. The nitro group can undergo reduction reactions, and the amine group can participate in the formation of amides, imines, and other nitrogen-containing compounds, which are prevalent in many pharmaceuticals .

Biochemistry

In biochemistry, the study of biogenic amines is significant, and 2-Methyl-6-nitroquinolin-4-amine could be used as a reference compound in the analysis of these amines. Biogenic amines play crucial roles in physiological functions such as growth regulation and nerve conduction . Understanding the biochemical pathways and interactions of similar compounds can lead to the development of new drugs and therapeutic agents.

Analytical Chemistry

Analytical chemistry benefits from compounds like 2-Methyl-6-nitroquinolin-4-amine for developing new analytical methods. It can be used as a standard in chromatographic techniques to identify or quantify similar compounds in complex mixtures. The compound’s unique spectral properties can be leveraged in spectroscopic analysis as well .

Environmental Science

In environmental science, 2-Methyl-6-nitroquinolin-4-amine could be studied for its environmental fate and behavior. Understanding how such compounds degrade or persist in the environment is crucial for assessing their environmental impact and for the development of remediation strategies .

properties

IUPAC Name

2-methyl-6-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGZNGVTLAUJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471327
Record name 4-Quinolinamine, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitroquinolin-4-amine

CAS RN

99185-71-4
Record name 4-Quinolinamine, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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